tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the pyrrolidine derivative . The reaction conditions often include the use of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives and other pharmacophore elements.
N-Boc-ethylenediamine: Another carbamate derivative used in organic synthesis.
Uniqueness: tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the fluorophenyl group and the pyrrolidine ring, which confer specific chemical and biological properties. These features make it distinct from other carbamate compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H21FN2O2 |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
XIPNTDCDXQQQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
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